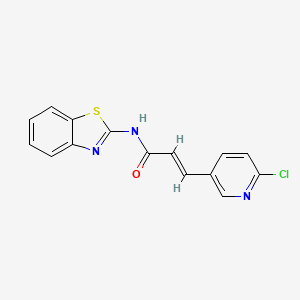

(E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

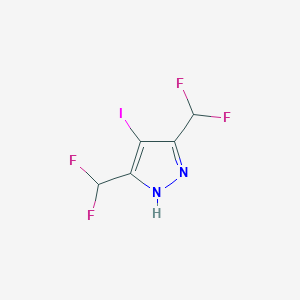

(E)-N-(1,3-Benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy.

Wissenschaftliche Forschungsanwendungen

Chemistry and Properties

A comprehensive review up to 2008 highlights the chemistry of compounds related to benzothiazole, summarizing the preparation procedures, properties of free organic compounds, and their complex compounds. The review includes discussions on spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, identifying potential areas for future investigation, including unknown analogues (Boča, Jameson, & Linert, 2011).

Therapeutic Potential

Benzothiazole's versatility is highlighted through its extensive pharmaceutical applications, exhibiting a broad spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, with specific emphasis on the potential antitumor agents. Its structural simplicity and ease of synthesis make it a significant nucleus in drug discovery, particularly for cancer treatment (Kamal, Hussaini, & Malik, 2015).

Pharmacological Activities

The benzothiazole nucleus plays a critical role in a variety of bioactive compounds and pharmaceuticals. Over the decade, its presence in compounds has been associated with antimicrobial, analgesic, anti-inflammatory, and antioxidant properties. The molecular structures of several potent drugs, such as Frentizole and Riluzole, are based on the benzothiazole skeleton, underlining its significance in future research for developing new therapeutic agents (Sumit, Kumar, & Mishra, 2020).

Structural Activity Relationship in Medicinal Chemistry

Benzothiazole is a weak base with varied biological activities significantly influenced by its structure. It is a common structure in many natural and synthetic bioactive molecules. Derivatives of benzothiazole show activities like antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, and anti-cancer, making it a rapidly developing compound in medicinal chemistry. The importance, common synthesis methods, and the pharmacological activities based on structural variations are discussed, providing insights into the development of benzothiazole derivatives for various chemical and pharmacological applications (Bhat & Belagali, 2020).

Optoelectronic Materials

Research on quinazolines, closely related to benzothiazoles, for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors is reviewed. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to create novel optoelectronic materials, demonstrating the potential of benzothiazole derivatives in the development of advanced materials for technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Eigenschaften

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3OS/c16-13-7-5-10(9-17-13)6-8-14(20)19-15-18-11-3-1-2-4-12(11)21-15/h1-9H,(H,18,19,20)/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURNVKYQPXCHOY-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-3-(6-chloropyridin-3-yl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2378242.png)

![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2378254.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2378255.png)

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2378259.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2378260.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate](/img/structure/B2378261.png)